molecular formula C26H20N2O B8200090 (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8200090
M. Wt: 376.4 g/mol
InChI Key: GEGIOXAHQGYSFZ-RPBOFIJWSA-N
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Description

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of multiple aromatic rings and a chiral center makes it an interesting subject for stereochemical studies and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated precursor.

    Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and coupling reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing crystallization and chromatography techniques to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Oxazoles and other oxidized forms.

    Reduced Derivatives: Dihydro derivatives and reduced pyridine rings.

    Substituted Derivatives: Various substituted aromatic compounds.

Scientific Research Applications

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Organic Synthesis: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Medicinal Chemistry:

    Material Science: Utilized in the development of novel materials with specific optical and electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4,5-Diphenyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
  • (4R,5S)-4,5-Diphenyl-2-(6-chloropyridin-2-yl)-4,5-dihydrooxazole
  • (4R,5S)-4,5-Diphenyl-2-(6-ethoxypyridin-2-yl)-4,5-dihydrooxazole

Uniqueness

The uniqueness of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole lies in its specific substitution pattern on the pyridine ring and its chiral center, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIOXAHQGYSFZ-RPBOFIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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